2-Ethyl-2-adamantanol

Beschreibung

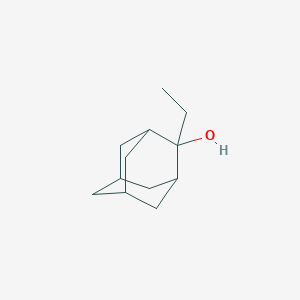

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBKBLFRGDNIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402878 | |

| Record name | 2-Ethyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14648-57-8 | |

| Record name | 2-Ethyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 2 Adamantanol

Direct Alkylation of Adamantanone with Organometallic Reagents

The direct alkylation of 2-adamantanone (B1666556) stands as the most efficient method for preparing 2-ethyl-2-adamantanol. This transformation relies on the nucleophilic addition of an ethyl group to the ketone, a reaction facilitated by highly reactive organometallic compounds.

Grignard Reagent-Mediated Synthesis of this compound

The Grignard reaction is a well-established and widely used method for the formation of carbon-carbon bonds. In the synthesis of this compound, ethylmagnesium bromide (EtMgBr) is a common Grignard reagent employed. The reaction involves the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2-adamantanone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol. google.com

However, a notable side reaction in this process is the reduction of 2-adamantanone to 2-adamantanol (B149831). google.com This occurs due to a β-hydride transfer from the Grignard reagent, a competitive pathway that becomes more significant due to the steric hindrance of the adamantane (B196018) cage. nih.gov For instance, the reaction of 2-adamantanone with ethylmagnesium iodide in tetrahydrofuran (B95107) resulted in a mixture of the reduction product, 2-adamantanol, and the desired this compound. google.com

Ethyllithium (B1215237) Reagent-Mediated Synthesis of this compound

Ethyllithium (EtLi) serves as a more reactive alternative to Grignard reagents for the ethylation of 2-adamantanone. google.comchemicalbook.com The higher reactivity of organolithium compounds generally leads to a more efficient addition to the carbonyl group. A reported synthesis describes the treatment of a solution of 2-adamantanone in dry tetrahydrofuran (THF) with n-ethyllithium in benzene (B151609) at 0°C, which, after stirring overnight, yielded this compound in high yield (94%). nih.govchemicalbook.com The use of ethyllithium can be part of a one-pot synthesis to produce 2-alkyl-2-adamantyl esters, where the initially formed lithium 2-ethyl-2-adamantyl alcoholate is reacted directly with an acid halide. google.com

Optimization of Reaction Conditions and Solvent Systems in Alkylation

The efficiency and selectivity of the alkylation of 2-adamantanone are highly dependent on the reaction conditions. Key parameters that require careful control include the choice of solvent, temperature, and the nature of the organometallic reagent. google.comgoogle.com Aprotic polar solvents like tetrahydrofuran (THF) and diethyl ether are commonly used to solvate the organometallic reagent. google.comchemicalbook.com

The temperature of the reaction is a critical factor in minimizing side reactions. For instance, in Grignard reactions, lower temperatures are generally favored to suppress the formation of the reduction byproduct, 2-adamantanol. google.com Similarly, syntheses involving ethyllithium are often conducted at 0°C to control the reactivity of the reagent. nih.govchemicalbook.com The choice between Grignard reagents and organolithium compounds also represents a point of optimization, with organolithium reagents often providing higher yields of the desired tertiary alcohol due to their increased nucleophilicity. nih.govchemicalbook.com The development of ate complexes, such as those derived from Grignard reagents and methyllithium, has also been explored to achieve highly selective alkylation of ketones, offering another avenue for process optimization. nii.ac.jp

Table 1: Comparison of Synthetic Routes to this compound

| Reagent | Solvent System | Temperature | Reported Yield | Key Observations | Reference |

|---|---|---|---|---|---|

| Ethylmagnesium bromide | Tetrahydrofuran | Not specified | Not specified | Formation of 2-adamantanol as a byproduct. google.com | google.com |

| Ethylmagnesium iodide | Tetrahydrofuran | Room Temperature | 25% | Significant formation of 2-adamantanol (75%). google.com | google.com |

| n-Ethyllithium | Tetrahydrofuran/Benzene | 0°C | 94% | High yield of the desired tertiary alcohol. nih.govchemicalbook.com | nih.govchemicalbook.com |

| Triethylaluminum | Toluene | 80°C | 0% | Only the reduction product, 2-adamantanol, was formed. google.com | google.com |

General Functionalization Strategies for Adamantane Skeletons Relevant to Alkyl Adamantanols

The functionalization of the adamantane core is a broad area of research aimed at introducing various chemical groups onto its rigid, diamondoid structure. uiowa.edumdpi.com These strategies are relevant to the synthesis of alkyl adamantanols as they provide pathways to precursors or can be adapted to modify the adamantane skeleton after the introduction of the alkyl alcohol moiety.

Oxidation-Based Approaches to Adamantane Alcohols

Oxidation reactions are a fundamental tool for introducing hydroxyl groups onto the adamantane framework. researchgate.net These methods typically involve the direct oxidation of C-H bonds, a challenging transformation due to the high stability of the adamantane cage. Various oxidizing agents and catalytic systems have been developed to achieve this functionalization with a degree of regioselectivity. mdpi.com

A notable method for the synthesis of cage alcohols involves the use of manganese dioxide (MnO₂) in sulfuric acid (H₂SO₄). researchgate.netresearchgate.net This system has been successfully employed for the hydroxylation of adamantanecarboxylic acids and their esters. researchgate.netresearchgate.net While not a direct route to this compound, this method highlights a powerful oxidative approach for introducing hydroxyl groups onto the adamantane skeleton, which could potentially be applied to ethyladamantane precursors. The reaction conditions, particularly the temperature, can influence the outcome, with higher temperatures leading to decarboxylation and decarbonylation in addition to hydroxylation. researchgate.net

Catalytic Oxidation for Polyfunctional Adamantane Alcohols

The synthesis of polyfunctional adamantane alcohols, which are adamantane structures bearing multiple hydroxyl groups, can be achieved through catalytic oxidation. Research has demonstrated that the oxidation of adamantane can yield a mixture of tri-, tetra-, and penta-oxygenated products, predominantly polyols. mdpi.com One effective method involves using a hydrogen peroxide water solution with adamantane dissolved in acetonitrile. mdpi.com The conversion rate and the extent of oxidation are influenced by the component ratio of the water-acetonitrile solution and the method of introducing the oxidizer. mdpi.com

A notable catalytic system employs a dimer form of a 1:1 dimethylglyoxime (B607122) and copper dichloride complex. mdpi.com This approach allows for the deep oxidation of the adamantane core. mdpi.com Another catalytic route uses ruthenium compounds in a biphasic water/organic solvent system with hypochlorite (B82951) salts. researchgate.net In this process, adamantane is mixed with ethyl acetate, ruthenium chloride, and water, while sodium hypochlorite (NaClO) and sulfuric acid are added to maintain a stable pH. researchgate.net The resulting adamantane diols are then extracted. researchgate.net These methods highlight the capacity of catalytic oxidation to introduce multiple hydroxyl groups onto the rigid adamantane skeleton, a key step for creating polyfunctional derivatives.

Table 1: Summary of Catalytic Oxidation Methods for Adamantane Alcohols

| Catalyst System | Oxidant | Solvent System | Key Products | Reference |

|---|---|---|---|---|

| Dimethylglyoxime/Copper Dichloride | Hydrogen Peroxide | Acetonitrile/Water | Tri-, Tetra-, and Penta-ols | mdpi.com |

| Ruthenium Chloride | Sodium Hypochlorite | Ethyl Acetate/Water | Adamantanediols | researchgate.net |

| NHPI/Co-catalyst | Molecular Oxygen | Acetic Acid | Adamantanols, Adamantanone | tcichemicals.com |

Conversion from Halogenated Adamantane Intermediates

The synthesis of this compound can be effectively achieved starting from halogenated adamantane precursors. A primary route involves the Grignard reaction, where a halogenated adamantane, such as 2-bromoadamantane, is first converted into an adamantyl Grignard reagent. This organometallic intermediate can then react with an appropriate electrophile.

Alternatively, and more directly for producing the target compound, adamantanone serves as a key intermediate. Adamantanone can be synthesized through various methods, including the oxidation of adamantane. researchgate.netgoogle.com Once adamantanone is obtained, it can be reacted with an ethyl-based organometallic reagent. For instance, treating a solution of adamantanone in a solvent like dry tetrahydrofuran (THF) with ethyllithium or ethylmagnesium bromide introduces the ethyl group to the carbonyl carbon. chemicalbook.com A subsequent hydrolysis step then yields the tertiary alcohol, this compound. Knochel's group has also developed methods to functionalize halogenated adamantyl groups by inserting zinc across the carbon-halogen bond, creating another versatile intermediate for cross-coupling and addition reactions. scholaris.ca

Direct Radical Functionalization Methods for Substituted Adamantanes

Direct radical functionalization represents a powerful strategy for modifying the unactivated C-H bonds of the adamantane framework. uiowa.edu This approach bypasses the need for pre-functionalized starting materials. Photoredox-mediated processes, which use light and specialized catalysts, allow for controlled modification of the adamantane molecule. uiowa.edu

One prominent method involves the use of N-hydroxyphthalimide (NHPI) as a catalyst, often in conjunction with a co-catalyst like a cobalt complex and molecular oxygen. tcichemicals.com In this system, the phthalimide (B116566) N-oxyl (PINO) radical is generated, which is capable of abstracting a hydrogen atom from the adamantane cage to form an adamantyl radical. tcichemicals.com This radical intermediate is highly reactive and can subsequently engage in a variety of bond-forming reactions, including acylation, alkylation, and arylation, to yield substituted adamantanes. uiowa.edu These radical-based methods are advantageous for their ability to functionalize the diamondoid structure with high efficiency and selectivity under relatively mild conditions. tcichemicals.comuiowa.edu

Derivatization of this compound for Advanced Applications

Once synthesized, this compound serves as a valuable precursor for creating more complex molecules with specialized functions. Its hydroxyl group provides a reactive site for derivatization, leading to the production of monomers essential for advanced polymers and other fine chemicals.

Synthesis of Adamantyl (Meth)acrylate Compounds

Adamantyl (meth)acrylate compounds are a critical class of monomers used in the manufacturing of specialty polymers. jq-molecular.comresearchgate.net The bulky, rigid adamantane cage imparts unique properties to these polymers, including high thermal stability, enhanced mechanical strength, and significant dry-etch resistance. jq-molecular.comchemicalbook.com These characteristics make them highly desirable for applications in materials science, particularly as photoresist polymers for ArF and EUV lithography in the semiconductor industry. jq-molecular.comchemicalbook.com The synthesis of these monomers typically involves the esterification of an adamantyl alcohol, such as this compound, with methacrylic acid or one of its derivatives. researchgate.net

Preparation Method for this compound Methacrylate (B99206)

A specific and high-yield method for synthesizing this compound methacrylate involves the direct esterification of this compound. In a typical procedure, this compound is dissolved in a non-polar solvent like n-hexane. jq-molecular.comchemicalbook.com A polymerization inhibitor, such as tetrachlorobenzoquinone, is added to prevent unwanted side reactions. jq-molecular.comchemicalbook.com The reaction is catalyzed by a basic ion exchange resin, which adjusts the pH to a neutral or slightly basic range (pH 7-8). jq-molecular.comchemicalbook.com

After cooling the mixture to a low temperature (e.g., -10°C), vinyl methacrylate is added dropwise. jq-molecular.comchemicalbook.com The reaction proceeds for several hours, and upon completion, it is quenched with water. jq-molecular.comchemicalbook.com The organic phase is then separated, dried, and concentrated under reduced pressure to yield the final product, this compound methacrylate, with reported yields as high as 93.45%. jq-molecular.comchemicalbook.com An alternative pathway involves the reaction of this compound with methacryloyl chloride. google.com

Table 2: Synthesis of this compound Methacrylate

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Vinyl Methacrylate | Basic Ion Exchange Resin, Tetrachlorobenzoquinone | n-Hexane | -10°C | 93.45% | chemicalbook.com, jq-molecular.com |

| This compound | Methacryloyl Chloride | Metal, Polymerization inhibitor | Tetrahydrofuran or Benzene | 0°C to Room Temp. | Not specified | google.com |

Stereospecific Synthesis of Amino Alcohol Derivatives via Bicycloalkenyl Nitrones

The synthesis of amino alcohol derivatives from adamantane structures with high stereocontrol is a complex challenge. While methods involving bicycloalkenyl nitrones represent a specific approach, related strategies have been developed to create 1,2-disubstituted adamantane derivatives. One such method is based on the intramolecular insertion reactions of metal-nitrenoids. cuni.cz

This pathway involves generating a nitrene from a precursor, such as a carbamate (B1207046) derivative of an adamantane alcohol. cuni.cz The insertion of this nitrene into a C-H bond on the adamantane skeleton can lead to the formation of a cyclic product, such as an oxazolidinone. cuni.cz This intramolecular reaction proceeds with a degree of regioselectivity and can create new stereocenters. The resulting cyclic carbamates are valuable intermediates that can be subsequently hydrolyzed under acidic or basic conditions to yield the desired amino alcohol derivatives. cuni.cz This strategy provides a route to 1,2-amino alcohols on the adamantane core, which are important building blocks in medicinal chemistry and materials science. nih.gov

Adamantylation Reactions for N-substituted Derivatives

The introduction of nitrogen-containing functional groups into the adamantane framework is a pivotal step in the synthesis of various biologically active molecules. nih.govnih.gov The rigid and lipophilic nature of the adamantyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govpensoft.net While direct adamantylation using this compound to form N-substituted derivatives is not extensively documented, related methodologies for creating N-adamantyl compounds, particularly through the Ritter reaction, provide significant insights into potential synthetic pathways.

The Ritter reaction is a classic and versatile method for the formation of N-alkyl amides from an alcohol or alkene under strong acidic conditions in the presence of a nitrile. This reaction proceeds via the formation of a stable carbocation intermediate. nih.gov For adamantane derivatives, the tertiary carbocation at the bridgehead position is particularly stable, facilitating this transformation. In the context of producing N-substituted derivatives related to this compound, a key strategy involves the generation of a 2-ethyl-2-adamantyl cation, which can then be trapped by a nitrile to yield the corresponding N-(2-ethyl-2-adamantyl)amide. Subsequent hydrolysis of the amide can then provide the primary amine.

A notable application of this strategy is the synthesis of 2,2-dialkyladamantyl-1-amines. Researchers have successfully synthesized a series of these compounds by leveraging a combination of the Ritter reaction with a Wagner-Meerwein rearrangement starting from noradamantane alcohols. nih.gov For instance, the treatment of 1-(3-noradamantyl)-1,1-dialkylmethanols with a strong acid generates a carbocation that rearranges to the more stable adamantyl cation, which is then trapped by a nitrile. nih.gov This approach has yielded various N-(2,2-dialkyladamantyl) amides, which can be further converted to the corresponding amines.

Another relevant synthetic approach involves the modification of adamantanone. For example, 1-alkyl-2-aminoadamantanes have been synthesized from adamantanone through a multi-step sequence. This process includes the formation of an oxime from the corresponding 1-alkyl-2-adamantanone, followed by reduction to the amine. nih.gov Although this starts from adamantanone rather than this compound, it highlights a viable pathway to N-substituted adamantanes that could be adapted.

The direct reaction of this compound under certain conditions can lead to various products. For example, its reaction with a mixture of nitric acid and acetic anhydride (B1165640) results in a complex mixture containing 2-adamantanone and products derived from the stabilization of the 2-(1-nitroethyl)-2-adamantyl cation, indicating the reactivity of the tertiary alcohol and the potential for functional group introduction. researchgate.netresearchgate.net

The following table summarizes key findings from research on the synthesis of N-substituted adamantane derivatives, which are structurally related to or could potentially be derived from this compound.

| Starting Material | Reagents and Conditions | Product | Research Focus |

| 1-(3-Noradamantyl)-1,1-dialkylmethanols | Strong acid, Nitrile (Ritter reaction) | N-(2,2-Dialkyladamantyl) amides | Synthesis of 2,2-dialkylamantadines with potential antiviral activity. nih.gov |

| Adamantanone | 1. RC≡CH, n-BuLi, THF; 2. H₂O; 3. H₂/PtO₂, EtOH; 4. HCOOH; 5. NaOH/EtOH; 6. CrO₃, H₂SO₄; 7. H₂NOH·HCl, AcONa; 8. H₂/Raney Ni | 1-Alkyl-2-aminoadamantanes | Development of functionalized adamantanes for treating African trypanosomiasis. nih.gov |

| This compound | HNO₃, Ac₂O | Mixture including 2-adamantanone and products from 2-(1-nitroethyl)-2-adamantyl cation | Investigation of the transformation of 2-alkyl-2-adamantanols in nitric acid. researchgate.netresearchgate.net |

| Adamantane-1-carbonyl chloride | o-Toluidine, then n-BuLi, then oxalyl chloride, then various substituted amines | N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives | Synthesis of novel indole (B1671886) derivatives with potential anti-proliferative activity. nih.gov |

Reaction Mechanisms and Chemical Reactivity of 2 Ethyl 2 Adamantanol

Mechanistic Insights into Organometallic Additions to Adamantanone

The synthesis of 2-Ethyl-2-adamantanol is commonly achieved through the nucleophilic addition of an ethyl organometallic reagent to adamantanone. The Grignard reaction, utilizing ethylmagnesium bromide, is a archetypal example of this transformation.

The mechanism of the Grignard reaction with adamantanone commences with the nucleophilic attack of the ethyl anion, from the ethylmagnesium bromide, on the electrophilic carbonyl carbon of adamantanone. The polar carbon-magnesium bond in the Grignard reagent provides the ethyl group with significant carbanionic character, rendering it a potent nucleophile. This attack proceeds via a concerted mechanism, leading to the formation of a tetrahedral magnesium alkoxide intermediate. The subsequent step involves an acidic workup, typically with a dilute acid, which protonates the alkoxide to yield the final product, this compound.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the ethyl group from ethylmagnesium bromide on the carbonyl carbon of adamantanone. | Tetrahedral magnesium alkoxide |

| 2 | Protonation of the magnesium alkoxide during acidic workup. | This compound |

It is important to note that due to the steric hindrance of the adamantane (B196018) cage, the approach of the nucleophile is somewhat restricted, yet the reaction proceeds efficiently to give the tertiary alcohol.

Rearrangement Reactions of 2-Alkyl-2-adamantanols

The tertiary alcohol functionality of this compound, situated on the rigid adamantane framework, makes it susceptible to rearrangement reactions, particularly under acidic conditions. These rearrangements are driven by the formation of more stable carbocation intermediates.

The reaction of this compound with a mixture of nitric acid and acetic anhydride (B1165640) results in a complex mixture of products, indicative of competing reaction pathways initiated by the formation of a carbocation at the C-2 position. researchgate.netresearchgate.net Upon protonation of the hydroxyl group by the strong acid, a water molecule is eliminated, generating a tertiary carbocation. This carbocation can then undergo various transformations, including rearrangement and reaction with nucleophiles present in the medium.

Identified products from the reaction of this compound with nitric acid and acetic anhydride include 2-adamantanone (B1666556) and 2-(1-acetoxyethyl)-2-adamantanol. researchgate.netresearchgate.net The formation of these products suggests that the initially formed 2-ethyl-2-adamantyl cation undergoes rearrangement and subsequent reactions.

The formation of rearranged products from this compound in acidic media can be rationalized by invoking intramolecular 1,2-alkyl and hydride shifts. These shifts are fundamental processes in carbocation chemistry, driven by the thermodynamic imperative to form a more stable carbocation. A 1,2-shift involves the migration of a substituent (an alkyl group or a hydride ion) from an adjacent carbon to the positively charged carbon. wikipedia.orglibretexts.org

In the context of the 2-ethyl-2-adamantyl cation, the positive charge resides on a tertiary carbon. While already relatively stable, the rigid framework of the adamantane cage can influence the facility of these shifts. The rearrangement of the isopropyl moiety via a 1,2-alkyl shift has been observed in the reaction of 2-isopropyl-2-adamantanol with nitric acid and acetic anhydride, leading to the formation of methyl 2-methyl-2-adamantyl ketone. researchgate.netresearchgate.net This provides a precedent for similar rearrangements in related 2-alkyl-2-adamantanols.

For the 2-ethyl-2-adamantyl cation, a 1,2-hydride shift from the ethyl group to the C-2 position would lead to a more stable tertiary carbocation. Similarly, a 1,2-methanide shift (a type of alkyl shift) is also a possibility. These rearranged carbocations can then be trapped by nucleophiles or undergo further reactions to yield the observed products. The stereochemical constraints of the adamantane cage can inhibit certain intramolecular 1,2-hydride shifts, potentially favoring intermolecular hydride transfer or other rearrangement pathways. rsc.org

Radical and Ionic Mechanisms in Adamantane Functionalization

The adamantane framework is known for its distinct reactivity at its tertiary (bridgehead) and secondary carbon-hydrogen (C-H) bonds. This selective reactivity can be exploited through both radical and ionic functionalization reactions.

The tertiary C-H bonds at the bridgehead positions of the adamantane cage are generally more reactive towards radical and ionic functionalization than the secondary C-H bonds. nih.govresearchgate.net This preferential reactivity is a consequence of both steric and electronic factors. Sterically, the bridgehead positions are more accessible to incoming reagents compared to the more sterically hindered secondary positions.

In radical reactions, the abstraction of a hydrogen atom from a tertiary carbon leads to the formation of a more stable tertiary radical. nih.govresearchgate.net Various methods, including photochemical and catalytic approaches, have been developed to achieve selective C-H functionalization at the tertiary positions of adamantane. nih.govchemrxiv.org For instance, dual catalytic systems involving an iridium photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst have shown remarkable selectivity for the 3° position. nih.gov

Ionic functionalization, often proceeding through carbocation intermediates, also favors the tertiary positions. The formation of a carbocation at a bridgehead position is energetically more favorable than at a secondary position.

| Position | C-H Bond Dissociation Energy (kcal/mol) |

| Tertiary (3°) | 99 |

| Secondary (2°) | 96 |

This table highlights the difference in bond dissociation energies, which influences the selectivity of radical abstraction. researchgate.net

The stability of carbocations is a critical factor governing the outcome of many reactions involving adamantane derivatives. The order of carbocation stability is generally tertiary > secondary > primary. libretexts.org Adamantyl carbocations, particularly the 1-adamantyl cation (a tertiary carbocation), are remarkably stable. This enhanced stability is attributed to hyperconjugation, where the sigma bonds of the adamantane framework donate electron density to the empty p-orbital of the carbocation. masterorganicchemistry.com

The 2-adamantyl cation, being a secondary carbocation, is less stable than the 1-adamantyl cation. However, it is still a significant intermediate in various reactions. The relative stability of these carbocations dictates the propensity for rearrangements. If a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, this process is often rapid and irreversible. libretexts.orgmasterorganicchemistry.com

The reactivity of adamantyl carbocations is characterized by their propensity to react with nucleophiles. The rigid structure of the adamantane cage can influence the stereochemical outcome of such reactions.

Abnormal Hypoiodite (B1233010) Reactions of 2-Substituted Adamantan-2-ols

The reaction of 2-substituted adamantan-2-ols, including this compound, with reagents that generate hypoiodites, such as lead tetraacetate and iodine, does not proceed via the expected radical fragmentation pathways. rsc.org Instead, these reactions are characterized as "abnormal" due to the formation of rearranged ether products.

In contrast to the typical β-scission of t-alkoxy radicals, the hypoiodite reaction of 2-substituted adamantan-2-ols leads to the formation of 5-substituted 4-oxahomoadamantanes. For instance, the reaction of 2-methyladamantan-2-ol with lead tetraacetate and iodine in benzene (B151609) yields a di-iodo-ether, identified as 5-iodo-5-iodomethyl-4-oxahomoadamantane. rsc.org A similar reaction with this compound yields the corresponding methyl homologue of the rearranged vinyl iodo-ether. While the di-iodo-ether intermediate is presumed to form, its isolation has proven difficult.

The proposed mechanism for this abnormal reaction involves the formation of a t-alkoxy radical from the 2-substituted adamantan-2-ol. However, instead of undergoing C-C bond cleavage, this radical is believed to undergo an intramolecular hydrogen abstraction, leading to a carbon-centered radical. This intermediate then participates in a series of steps involving iodine, ultimately resulting in the formation of the rearranged and functionalized 4-oxahomoadamantane skeleton. The investigation into these reactions has also opened up synthetic routes to other novel structures like 1-substituted 2-oxa-adamantanes.

| Reactant | Reagents | Major Product Type | Reference |

|---|---|---|---|

| 2-Methyladamantan-2-ol | Pb(OAc)₄ / I₂ | Di-iodo-ether (5-iodo-5-iodomethyl-4-oxahomoadamantane) | rsc.org |

| This compound | Pb(OAc)₄ / I₂ | Methyl homologue of the rearranged vinyl iodo-ether | |

| 2-Phenyladamantan-2-ol | Pb(OAc)₄ / I₂ | Hydrolyzed iodo-ether | rsc.org |

Solvolysis Mechanisms of Tertiary Alkyl Sulfonates with Adamantyl Groups

The solvolysis of tertiary alkyl sulfonates, such as the tosylate or mesylate derivatives of this compound, is expected to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is largely dictated by the steric hindrance of the adamantyl cage, which impedes backside attack required for a bimolecular (SN2) pathway, and the ability of the adamantyl structure to stabilize the resulting carbocation intermediate. nih.govbeilstein-journals.org

The solvolysis of adamantyl systems is a classic example of an SN1 reaction, where the rate-determining step is the formation of a carbocation. nih.govvedantu.com For a sulfonate ester of this compound, the departure of the sulfonate leaving group would result in the formation of a tertiary 2-ethyl-2-adamantyl cation. This carbocation is relatively stable due to the inductive effect of the ethyl group and the inherent stability of the bridgehead-like tertiary carbocation on the adamantane framework.

Studies on the solvolysis of 2-alkyl-2-adamantyl p-nitrobenzoates have shown that the reaction rates are sensitive to the steric bulk of the alkyl group, a phenomenon termed "steric assistance". acs.org This suggests that the relief of ground-state steric strain upon ionization to the carbocation contributes to the driving force of the reaction. The solvolysis of these systems typically leads to a mixture of substitution and elimination products, which is characteristic of reactions proceeding through a carbocation intermediate. msu.edu

The mechanism of these solvolysis reactions is often investigated using the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power of the solvent. nih.govbeilstein-journals.org High sensitivity to the solvent's ionizing power (a large 'm' value) is indicative of a mechanism with a high degree of charge separation in the transition state, consistent with an SN1 pathway. nih.gov It is anticipated that the solvolysis of sulfonate esters of this compound would exhibit such a dependence on solvent ionizing power.

| Substrate Type | Expected Mechanism | Key Intermediate | Influencing Factors | Reference |

|---|---|---|---|---|

| Tertiary 2-Alkyl-2-adamantyl Sulfonates | SN1 | Tertiary 2-Alkyl-2-adamantyl Cation | Steric hindrance, Carbocation stability, Solvent ionizing power | nih.govacs.org |

Advanced Spectroscopic Characterization of 2 Ethyl 2 Adamantanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. tandfonline.com For adamantane (B196018) derivatives, NMR provides critical information about the carbon skeleton and the position of substituents. tandfonline.comtandfonline.com

Proton (¹H) NMR Analysis of Chemical Shifts and Spin Systems

The ¹H NMR spectrum of 2-Ethyl-2-adamantanol provides a detailed map of the proton environments within the molecule. The rigid, cage-like structure of the adamantane core results in a complex set of overlapping signals for the fourteen protons of the adamantane framework, typically appearing as a broad multiplet in the δ 1.5–2.5 ppm range. acs.org The ethyl group, attached to the C-2 position, gives rise to more distinct and easily interpretable signals.

The methylene (B1212753) protons (-CH₂) of the ethyl group are adjacent to the chiral C-2 carbon and are expected to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet, resulting from coupling with the two methylene protons. The hydroxyl (-OH) proton signal is typically a singlet, though its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Adamantane framework (14H) | 1.50 - 2.10 | Multiplet |

| Ethyl -CH₂- (2H) | ~1.55 | Quartet (q) |

| Ethyl -CH₃ (3H) | ~0.90 | Triplet (t) |

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Adamantane Carbon Framework Assignment

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound (C₁₂H₂₀O), the spectrum is expected to show distinct signals for the twelve carbon atoms, though some adamantane carbons may exhibit coincidental overlap depending on the solvent and spectrometer frequency.

The carbon atom at the substitution site (C-2), bonded to both the hydroxyl and ethyl groups, is a quaternary carbon and will appear significantly downfield, typically in the δ 70-80 ppm range. The carbons of the ethyl group are also readily identified. The adamantane framework itself contains bridgehead methine (CH) carbons and methylene (CH₂) carbons, which can be distinguished by their chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). utah.edu Based on data for the analogous 2-adamantanol (B149831), the carbons of the adamantane cage are expected in the δ 27-40 ppm range. chemicalbook.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 (Adamantane) | 70 - 80 | Quaternary (C-OH) |

| Ethyl -CH₂- | 30 - 35 | Methylene (CH₂) |

| Ethyl -CH₃ | 8 - 12 | Methyl (CH₃) |

| Adamantane CH | 27 - 40 | Methine |

Note: Predicted values are based on additivity rules and data from analogous compounds like 2-adamantanol. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Analysis of O-H Stretching Vibrations and Hydrogen Bonding in Adamantanols

A key feature in the IR spectrum of this compound is the absorption due to the hydroxyl (O-H) group. In the condensed phase (solid or neat liquid), adamantanols form intermolecular hydrogen bonds. researchgate.net This hydrogen bonding causes the O-H stretching vibration to appear as a strong, broad band in the region of 3200–3600 cm⁻¹. libretexts.org The broadness of the peak is a result of a wide distribution of hydrogen bond strengths within the sample. libretexts.org

In contrast, a jet-cooled FT-IR study of the related 2-adamantanol identified the O-H stretching band for the non-hydrogen-bonded monomer at a higher frequency of 3650 cm⁻¹, while the hydrogen-bonded dimer showed a red-shifted band at 3520 cm⁻¹. mdpi.comresearchgate.net This demonstrates the significant influence of hydrogen bonding on the O-H vibrational frequency. The steric hindrance from the ethyl group in this compound may slightly alter the strength and nature of these hydrogen bonds compared to unsubstituted 2-adamantanol.

Interpretation of Characteristic Vibrational Modes and Functional Groups

Beyond the hydroxyl stretch, the IR and Raman spectra of this compound are dominated by vibrations of the hydrocarbon framework. researchgate.net

C-H Stretching: Strong absorptions from the sp³-hybridized C-H bonds of the adamantane cage and the ethyl group are expected in the 2850–2960 cm⁻¹ region. libretexts.org

CH₂ Bending: The scissoring vibration of the numerous methylene (CH₂) groups in the adamantane skeleton typically appears as a distinct band around 1450 cm⁻¹. researchgate.net

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

Adamantane Framework: The rigid adamantane cage has characteristic skeletal deformation modes, including C-C stretching and C-C-C bending, which appear as a series of sharp bands in the fingerprint region below 1400 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C(sp³)-H Stretch | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium-Strong |

| C-O Stretch (Tertiary Alcohol) | ~1100 | Strong |

Mass Spectrometry for Molecular Ion Fragmentation and Identification

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ionized fragments. tutorchase.com The molecular formula of this compound is C₁₂H₂₀O, corresponding to a molecular weight of 180.29 g/mol . nih.gov The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺·) at m/z = 180.

The fragmentation of adamantane derivatives is highly characteristic. For 2-substituted adamantanols, a primary and highly favorable fragmentation pathway is the loss of a water molecule (H₂O, 18 Da) from the molecular ion. researchgate.netresearchgate.net This dehydration leads to a prominent [M-18]⁺· peak at m/z 162, which is often the base peak in the spectrum for 2-adamantanol. researchgate.net

Other significant fragmentation pathways include the loss of the ethyl group (·CH₂CH₃, 29 Da) via alpha-cleavage, resulting in an [M-29]⁺ ion at m/z 151. libretexts.org Further fragmentation of the adamantane cage would produce a series of smaller hydrocarbon ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺· | Molecular Ion (M⁺·) |

| 162 | [C₁₂H₁₈]⁺· | Loss of H₂O (M - 18) |

Electron Impact (EI-MS) Fragmentation Pathways of Adamantane Alcohols

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for analyzing the structure of organic compounds. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For adamantane alcohols, the fragmentation is influenced by both the rigid adamantane cage and the hydroxyl group. The study of adamantane itself reveals characteristic fragment ions at m/z 93, 80, 79, 67, 41, and 39. wikipedia.org A prominent fragmentation pathway for adamantane is the loss of a hydrogen atom, resulting in a stable 1-adamantyl cation at m/z 135. nih.gov

In the case of 2-adamantanol, a significant fragmentation pathway is the loss of a water molecule (H₂O) from the molecular ion, which results in a base peak at m/e 134. researchgate.netresearchgate.net This dehydration is a common fragmentation pathway for alcohols. libretexts.orglibretexts.org

For this compound, a tertiary alcohol, the fragmentation is expected to follow pathways characteristic of both adamantane alcohols and tertiary alcohols. The primary fragmentation pathways would include:

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org In this compound, the loss of the ethyl group (•C₂H₅) would lead to a stable oxonium ion.

Dehydration: Similar to other alcohols, the elimination of a water molecule (H₂O) is a likely fragmentation pathway. libretexts.orglibretexts.org

The resulting fragment ions provide a fingerprint for the identification of this compound.

Table 1: Predicted EI-MS Fragmentation of this compound

| Process | Lost Fragment | Resulting Ion (m/z) | Notes |

| Alpha-Cleavage | •C₂H₅ | 151 | Loss of the ethyl group. |

| Dehydration | H₂O | 162 | Loss of a water molecule. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₁₂H₂₀O. nih.govscienoc.comtcichemicals.comtcichemicals.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass of this compound can be calculated.

HRMS analysis of this compound would confirm its elemental composition by providing an experimental mass that is very close to the calculated theoretical mass. The exact mass of this compound has been reported as 180.151415257 Da. nih.gov

Table 2: Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O |

| Theoretical Exact Mass | 180.151415 Da |

| Reported Exact Mass | 180.151415257 Da nih.gov |

This high level of mass accuracy is essential for the unambiguous identification of the compound in complex mixtures and for the verification of its synthesis.

Computational and Theoretical Chemistry Studies of 2 Ethyl 2 Adamantanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethyl-2-adamantanol at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For adamantane (B196018) alcohols, including analogs of this compound, DFT has been employed to study complexation energies, binding abilities, frontier molecular orbital energy gaps, and dipole moments. dergipark.org.tr

Studies on closely related adamantane alcohols, such as 2-adamantanol (B149831), have utilized various DFT functionals like B3LYP-D3(BJ), B2PLYP-D3(BJ), and ωB97XD to analyze non-covalent interactions, particularly hydrogen bonding in dimers and monohydrates. mdpi.com For the 2-adamantanol dimer, a shallow potential energy surface was identified, making it a valuable system for benchmarking dispersion-corrected DFT methods. mdpi.com These studies are crucial for understanding the intermolecular forces that govern the properties of this compound in condensed phases.

Furthermore, DFT calculations, often in conjunction with methods like the polarizable continuum model (PCM), are used to predict properties such as infrared spectra and to understand the effects of substituents on the adamantane cage. For instance, the introduction of an ethyl group at the 2-position is expected to influence the electronic properties and reactivity compared to the parent 2-adamantanol.

Table 1: Representative DFT Functionals Used in Adamantane Alcohol Studies

| DFT Functional | Key Features | Typical Application |

| B3LYP-D3(BJ) | Hybrid functional with Grimme's D3 dispersion correction and Becke-Johnson damping. | Geometry optimization, frequency calculations, and analysis of non-covalent interactions. |

| B2PLYP-D3(BJ) | Double-hybrid functional incorporating a portion of MP2 correlation, with D3 dispersion correction. | High-accuracy energy calculations and investigation of systems with significant dispersion forces. |

| ωB97XD | Range-separated hybrid functional with empirical dispersion. | Good for describing a broad range of interactions, including non-covalent ones. |

| CAM-B3LYP | Long-range corrected hybrid functional. | Suitable for studying charge-transfer excitations and long-range interactions. |

This table is generated based on computational studies of adamantane derivatives and alcohols.

Semi-empirical quantum chemical methods provide a computationally less expensive alternative to ab initio and DFT methods for calculating thermodynamic properties of large molecules like this compound. Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), MINDO (Modified Intermediate Neglect of Differential Overlap), and MNDO (Modified Neglect of Diatomic Overlap) have been systematically applied to oxygen-containing adamantane derivatives to calculate their enthalpies of formation. researchgate.net

Comparative studies have shown that the AM1 method often provides the best correlation with experimental data for these compounds. researchgate.net These calculated enthalpies of formation are valuable for determining the thermal effects of reactions involving adamantane alcohols. While specific experimental values for this compound may not always be available, these semi-empirical methods can provide reliable estimates. researchgate.netresearchgate.net

Table 2: Comparison of Semi-Empirical Methods for Adamantane Derivatives

| Method | Basis of Parameterization | General Performance for Adamantanes |

| AM1 | Parameterized to reproduce experimental data for a wide range of organic molecules. | Generally provides the best correlation with experimental enthalpies of formation for oxygen-containing adamantanes. researchgate.net |

| PM3 | A re-parameterization of AM1, often used for organic molecules. | Also widely used, but may be less accurate than AM1 for specific adamantane derivatives. researchgate.net |

| MNDO | One of the earlier semi-empirical methods. | Generally less accurate for enthalpies of formation compared to AM1 and PM3. researchgate.net |

| MINDO | An even earlier method, largely superseded by MNDO, AM1, and PM3. | Not typically the method of choice for high-accuracy calculations. researchgate.net |

This table is generated based on computational studies of adamantane derivatives.

The distribution of electrons within the this compound molecule dictates its reactivity and intermolecular interactions. Quantum chemical calculations are used to determine the partial atomic charges and to visualize the electron density distribution. For adamantane itself, DFT calculations at the M06-2X/6-311G(d,p) level of theory have been used to determine the partial charges on carbon and hydrogen atoms in both CH and CH₂ groups. frontiersin.org

For this compound, the presence of the hydroxyl and ethyl groups significantly alters the electron distribution compared to the parent adamantane. The oxygen atom of the hydroxyl group will have a significant negative partial charge, while the hydroxyl hydrogen and the carbon atom attached to the oxygen will have positive partial charges. This charge distribution is crucial for understanding the molecule's dipole moment and its ability to act as a hydrogen bond donor and acceptor. Methods like Natural Bond Orbital (NBO) analysis are often employed to gain a more detailed understanding of the bonding and charge distribution.

Molecular Dynamics Simulations and Conformational Analysis

While the adamantane cage itself is rigid, the ethyl substituent in this compound can rotate around the C-C bond connecting it to the adamantane core. Molecular dynamics (MD) simulations can be used to study the conformational preferences and dynamics of this ethyl group. bohrium.comdoi.org

MD simulations, often employing force fields parameterized from quantum mechanical calculations, can model the behavior of this compound in various environments, such as in solution or in a biological membrane. These simulations provide insights into how the molecule interacts with its surroundings and how the conformational flexibility of the ethyl group influences these interactions.

Conformational analysis of substituted adamantanes is important for understanding their physical and chemical properties. The rotational barrier of the ethyl group in this compound is expected to be relatively low, but certain conformations may be favored due to steric interactions with the adamantane cage. Computational methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving adamantane derivatives.

Computational studies have been performed to understand the mechanisms of alkylation and rearrangement reactions of the adamantane cage. For instance, the ionic alkylation of adamantane with olefins has been studied using DFT, revealing the structures of intermediates and transition states. researchgate.net

In the context of this compound, computational methods can be used to study the transition states of reactions such as its formation via the Grignard reaction of adamantanone with an ethylating agent, or its acid-catalyzed rearrangement to other isomers. mdpi.com Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. The analysis of the transition state structures provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. For example, in a rearrangement reaction, a transition state might involve a carbocation intermediate, and computational studies can reveal the stability of this intermediate and the energy barrier to its formation and subsequent reaction.

Kinetic and Thermodynamic Parameters of Elementary Steps in Adamantane Functionalization

The functionalization of adamantane, a cage-like hydrocarbon, often proceeds through radical intermediates. uiowa.edu The transformation of adamantane derivatives can be influenced by both kinetic accessibility and thermodynamic favorability. scholaris.ca

In the context of adamantane hydroxylation, the initial step involves the cleavage of a C-H bond through hydrogen atom abstraction, leading to the formation of a radical intermediate. This is followed by a C-O bond formation via an oxygen rebound step to yield the adamantanol product. For the formation of 2-adamantanol, the activation energy for the C-H cleavage step has been calculated to be 8.4 kcal/mol at the B3LYP/6-311++G level of theory. researchgate.net The subsequent rebound step has a comparatively small activation energy. researchgate.net

The 1,2-hydride shift from a 1-adamantyl cation to a 2-adamantyl cation is a key step in the formation of 2-adamantane derivatives. researchgate.net This rearrangement is a common feature in the chemistry of diamondoid hydrocarbons under strong Lewis acid catalysis. rsc.org The stability of adamantane makes the isolation of intermediates in these equilibrium-controlled processes challenging. rsc.org

Intermolecular Interactions and Solid-State Energetics

The solid-state structure and properties of adamantane derivatives are governed by a variety of intermolecular interactions.

Hirshfeld Surface Analysis of Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. scirp.orgcsic.es For many adamantane derivatives, H···H interactions are the most significant contributors to the crystal packing, often accounting for a large percentage of the Hirshfeld surface area. mdpi.comnih.govmdpi.com

Other important interactions observed in the crystal structures of adamantane-containing compounds include:

C-H···O and C-H···N hydrogen bonds : These interactions play a crucial role in stabilizing the crystal packing of various adamantane derivatives. nih.govmdpi.comuzh.ch

Halogen bonding : In halogen-substituted adamantane derivatives, C-H···X (where X is a halogen) and halogen···halogen interactions can be significant. acs.orgmdpi.com

The specific nature and contribution of these interactions can be influenced by the substituents on the adamantane core. mdpi.commdpi.com

Energetics of Molecular Dimers and Supramolecular Motifs

The energetics of molecular dimers and supramolecular motifs in the solid state can be calculated using methods like CLP-Pixel. mdpi.comacs.org These calculations provide insights into the stabilization energies of different dimeric pairs. For instance, in some adamantane derivatives, dimers are stabilized by a combination of N-H···S, N-H···O, C-H···S, and C-H···O interactions. mdpi.com

The relative contributions of electrostatic and dispersion forces to the stabilization of these dimers can also be determined. For example, some dimeric motifs are predominantly electrostatic in nature, while others are stabilized mainly by dispersion forces. acs.org The formation of specific supramolecular motifs, such as chains or layers, is dictated by the interplay of these various intermolecular interactions. mdpi.comuzh.ch

Quantitative Topological Analysis of Intermolecular Interactions (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature and strength of intermolecular interactions based on the topology of the electron density. mdpi.comrsc.org Topological parameters at the bond critical points (BCPs) of intermolecular interactions, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), offer quantitative insights into these interactions. mdpi.comchemrxiv.org

QTAIM has been used to characterize a variety of noncovalent interactions in adamantane derivatives, including N-H···N hydrogen bonds and weak C-H···H-C contacts. rsc.orgresearchgate.net This analysis can confirm the presence and quantify the strength of interactions identified through other methods like Hirshfeld surface analysis. csic.esmdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., IR, Raman, UV/Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. physchemres.orgksu.edu.sa For adamantane derivatives, theoretical calculations can provide valuable information on:

Vibrational Spectra (IR and Raman) : Theoretical calculations can predict vibrational wavenumbers, which can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. csic.esphyschemres.org

UV/Vis Spectra : Theoretical UV-Vis spectra can be calculated to understand the electronic transitions within the molecule. physchemres.orgbohrium.com The effect of different solvents on the electronic absorption can also be modeled. ksu.edu.sabohrium.com

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. physchemres.org

These theoretical predictions, when combined with experimental data, provide a comprehensive understanding of the spectroscopic properties of this compound and related compounds.

Advanced Structural Analysis and Polymorphism of Adamantane Alcohols

X-ray Crystallography of 2-Ethyl-2-adamantanol and its Derivatives

While specific crystallographic studies on this compound are not extensively available in public literature, a wealth of information on its parent compound, 2-adamantanol (B149831), and its methylated analog, 2-methyl-2-adamantanol (B56294), provides a strong foundation for understanding its solid-state behavior.

Determination of Molecular Conformation in the Solid State

The conformation of adamantane (B196018) alcohols in the solid state is dictated by the interplay of the bulky adamantyl cage, the position of the hydroxyl group, and any additional substituents. For derivatives of 2-adamantanol, the hydroxyl group is attached to a secondary carbon atom of the adamantane framework.

In the case of 2-methyl-2-adamantanol, single-crystal X-ray diffraction has revealed a fully ordered orthorhombic structure in its low-temperature phase. researchgate.net This ordering implies a well-defined molecular conformation within the crystal lattice. The introduction of a methyl group at the same carbon as the hydroxyl group in 2-methyl-2-adamantanol, and by extension an ethyl group in this compound, introduces significant steric bulk. This steric hindrance is expected to influence the packing of the molecules and the hydrogen bonding network formed by the hydroxyl groups.

Studies on related adamantane derivatives have shown that the adamantane cage itself is conformationally rigid. Therefore, the primary conformational flexibility in this compound would arise from the orientation of the ethyl and hydroxyl groups. It is anticipated that in the solid state, these groups would adopt a conformation that minimizes steric strain while maximizing favorable intermolecular interactions, such as hydrogen bonding.

Analysis of Crystal Lattice Parameters and Space Groups

The crystal systems and space groups of adamantane alcohols are highly dependent on temperature and the nature of the substituent. For instance, 2-methyl-2-adamantanol, a close analog of this compound, exhibits a low-temperature, fully ordered orthorhombic phase with the space group Pbcn and Z=16 (Z'=2). researchgate.net At higher temperatures, it transitions to an orientationally disordered "plastic" phase with a face-centered cubic (fcc) lattice and the space group Fm-3m (Z=4), a common feature for many adamantane derivatives. researchgate.netrsc.org

Similarly, 2-adamantanol displays a rich polymorphism with multiple crystalline phases. Its low-temperature phase IV has a P-1 space group with Z=6 (Z'=3). researchgate.net It then transitions to phase III, which maintains the same space group but exhibits disorder in the hydrogen atom positions of the hydroxyl groups. researchgate.net Further heating leads to a monoclinic phase II with the space group C2/m (Z=12, Z'=1.5) and finally to a high-temperature plastic phase. researchgate.net

Given these precedents, it is highly probable that this compound also exhibits polymorphism, with a more ordered, lower-symmetry crystal structure at low temperatures and a transition to a high-symmetry, orientationally disordered cubic phase at elevated temperatures. The specific lattice parameters and space groups would require dedicated experimental determination through X-ray diffraction.

| Compound | Phase | Crystal System | Space Group | Z | Reference |

| 2-methyl-2-adamantanol | Low-Temperature | Orthorhombic | Pbcn | 16 | researchgate.net |

| High-Temperature (Plastic) | Cubic (fcc) | Fm-3m | 4 | researchgate.netrsc.org | |

| 2-adamantanol | IV | Triclinic | P-1 | 6 | researchgate.net |

| III | Triclinic | P-1 | 6 | researchgate.net | |

| II | Monoclinic | C2/m | 12 | researchgate.net | |

| High-Temperature (Plastic) | Cubic (fcc) | Fm-3m | rsc.org | ||

| 2-adamantanone (B1666556) | Stable | Orthorhombic | Cmc2_1 | 4 | acs.org |

| Metastable | Monoclinic | P2_1/c | 4 | acs.org | |

| High-Temperature (OD) | Cubic (fcc) | Fm-3m | researchgate.net | ||

| 2-Br-adamantane | Low-Temperature | Orthorhombic | P2_12_12_1 | 4 | researchgate.net |

| High-Temperature (Plastic) | Cubic | Fm-3m | 4 | researchgate.net | |

| 2-Cl-adamantane | Low-Temperature | Triclinic | P-1 | 2 | researchgate.net |

| Intermediate | Monoclinic | C2/c | 8 | researchgate.net | |

| High-Temperature (OD) | Hexagonal | P6_3/mcm | 6 | researchgate.net | |

| Highest-Temperature (Plastic) | Cubic | Fm-3m | 4 | researchgate.net |

This table presents data for derivatives of 2-substituted adamantanes to illustrate the common crystallographic features.

Investigation of Order-Disorder Phase Transitions

A hallmark of adamantane derivatives is the presence of order-disorder phase transitions. scbt.comrsc.org These transitions involve a change from a low-temperature, orientationally ordered crystalline state to a high-temperature, orientationally disordered state, often referred to as a plastic crystal phase. In the disordered phase, the molecules exhibit long-range translational order, maintaining their positions in the crystal lattice, but have rotational freedom.

For 2-adamantanol, a high-order phase transition from phase IV to phase III is observed around 238 K without a change in space group. researchgate.net This transition is characterized by the onset of disorder in the hydrogen atoms of the hydroxyl groups, which occupy two sites with increasing temperature, reaching a 50% occupancy for each at the transition temperature. researchgate.net A subsequent first-order transition to phase II involves disorder of the oxygen atoms as well. researchgate.net

The transition to the plastic crystal phase in adamantane alcohols is a more dramatic event. In 2-methyl-2-adamantanol, this transition occurs at 367.5 K. researchgate.net This solid-to-solid transition is characterized by a significant entropy change, which is a key feature of plastic crystals. It is highly likely that this compound will also exhibit at least one order-disorder phase transition to a plastic crystalline state below its melting point. The temperature of this transition would be influenced by the size and shape of the ethyl group and its effect on intermolecular interactions.

Polymorphism in Adamantane Alcohols

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in adamantane derivatives. acs.orgresearchgate.netresearchgate.net This is particularly true for adamantane alcohols, where the interplay of the rigid adamantane cage and the hydrogen-bonding hydroxyl group gives rise to a variety of stable and metastable crystalline phases.

Characterization of Crystalline Phases, including Plastic Crystal States

The crystalline phases of adamantane alcohols are typically characterized by a combination of X-ray diffraction and thermal analysis techniques like differential scanning calorimetry (DSC). As discussed, at low temperatures, these compounds tend to form fully ordered, lower-symmetry crystal structures.

The high-temperature phase for many adamantane alcohols is a plastic crystal phase. researchgate.netrsc.orgresearchgate.net These phases are characterized by their high symmetry (typically cubic), and the molecules possess a high degree of rotational freedom. This rotational motion makes the molecules behave, in some respects, like a liquid, while maintaining their positions in a crystalline lattice. The transition to a plastic crystal state is a first-order phase transition.

For 2-methyl-2-adamantanol, the low-temperature phase (crII) is orthorhombic, while the high-temperature plastic phase (crI) is face-centered cubic. researchgate.net The existence of a plastic crystal phase in this compound is highly probable, given the globular nature of the adamantane cage, a key factor promoting the formation of such phases.

Thermodynamic Characteristics of Solid-to-Solid Phase Transitions and Fusion

The solid-to-solid phase transitions and fusion in adamantane alcohols are associated with distinct thermodynamic signatures. The transition from an ordered to a plastic crystalline phase is accompanied by a significant enthalpy and entropy change.

For 2-methyl-2-adamantanol, the thermodynamic parameters for its phase transitions have been determined. The solid-to-solid phase transition to the plastic crystal state occurs at a temperature of 367.5 K, and the fusion (melting) occurs at 488.8 K. researchgate.net

The following table summarizes the thermodynamic data for the phase transitions of 2-methyl-2-adamantanol:

| Transition | Transition Temperature (T_trs) [K] | Enthalpy of Transition (ΔH_trs) [kJ/mol] | Entropy of Transition (ΔS_trs) [J/(mol·K)] | Reference |

| Solid-Solid (crII → crI) | 367.5 | Data not available | Data not available | researchgate.net |

| Fusion (crI → liquid) | 488.8 | Data not available | Data not available | researchgate.net |

While the source indicates that thermodynamic characteristics were obtained, specific values for enthalpy and entropy of transition for 2-methyl-2-adamantanol are not provided in the abstract.

The entropy of fusion for plastic crystals is typically low, as a significant portion of the positional and orientational disorder is already present in the plastic phase before melting. This is a key characteristic that would be expected for this compound if it forms a plastic crystal phase.

Advanced Co-crystallization Techniques for Structural Determination

Co-crystallization has emerged as a powerful strategy to obtain high-quality crystals of molecules that are otherwise challenging to crystallize on their own. This approach involves combining the target molecule with a "host" or "mate" that readily forms a well-ordered crystalline lattice, thereby incorporating the target "guest" molecule in a manner suitable for SC-XRD analysis.

Crystalline Sponge Methodologies for Small Organic Molecules

The crystalline sponge method is an innovative technique that circumvents the need to crystallize the target molecule directly. creative-biostructure.comu-tokyo.ac.jp This approach utilizes a pre-formed, porous crystalline framework, often a metal-organic framework (MOF), which acts as a "crystalline sponge". u-tokyo.ac.jprsc.org

Process Overview: The process involves soaking a single crystal of the porous host in a solution containing the analyte. u-tokyo.ac.jp The guest molecules diffuse into the pores of the sponge and are held in a regular arrangement by non-covalent interactions with the host framework. creative-biostructure.comu-tokyo.ac.jp This ordered arrangement of the guest molecules within the crystalline lattice of the host allows for their structural determination by SC-XRD as if they were a single crystal themselves. rsc.org

One of the most successful and widely used crystalline sponges is based on a network of zinc iodide and tris(4-pyridyl)-1,3,5-triazine. rsc.org The preparation of these sponges is a meticulous process, often requiring slow synthesis over several days to yield high-quality single crystals, followed by a solvent exchange process to make the pores accessible to the target analyte. rsc.org

Applicability to Adamantane Derivatives: While no specific studies report the use of the crystalline sponge method for this compound, the technique is well-suited for small organic molecules, including those with complex stereochemistry. acs.org The method has been successfully used to determine the absolute configuration of chiral molecules and to analyze products of chemical reactions. creative-biostructure.comrsc.org Given that adamantane derivatives can be challenging to crystallize due to their rigid and bulky nature, the crystalline sponge method presents a viable, though as yet unreported, avenue for the detailed structural analysis of this compound.

Utilization of Crystalline Mates for Complex Organic Molecules

An alternative to the pre-formed porous network of the crystalline sponge is the use of "crystalline mates" or "crystallization chaperones". This method involves the co-crystallization of the target analyte with a discrete molecular entity that is known to form high-quality crystals. chinesechemsoc.org

Process and Key Molecules: Unlike the crystalline sponge method, this technique involves growing a new crystal from a solution containing both the analyte and the crystalline mate. chinesechemsoc.org Tetraaryladamantanes (TAAs) have emerged as particularly effective crystallization chaperones. d-nb.inforesearchgate.net These molecules are designed to co-crystallize with a wide variety of guest molecules, including those that are liquids at room temperature. d-nb.inforesearchgate.net The process often involves simply heating a mixture of the TAA and the analyte until a clear solution forms, followed by cooling to induce co-crystallization. d-nb.info

Table 1: Examples of Tetraaryladamantane (TAA) Crystalline Mates

| Crystalline Mate | Abbreviation | Guest Molecule Examples |

|---|---|---|

| 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane | TDA | Phenol, Various liquids |

| 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane | TEO | Phenol, Nicotine, n-Decane |

This table is generated based on data from available research on TAA chaperones. d-nb.inforesearchgate.net

Relevance for this compound: The use of adamantane-based chaperones to crystallize other molecules is well-established. chinesechemsoc.org This raises the intriguing possibility of using a similar strategy for adamantane derivatives themselves, such as this compound. Although direct co-crystallization of this compound with a crystalline mate has not been specifically reported, the success of TAAs in crystallizing a diverse range of small molecules suggests this would be a promising approach for its structural elucidation. d-nb.info This method is particularly attractive due to its speed and applicability to small sample quantities. d-nb.info

Applications in Advanced Materials Science

2-Ethyl-2-adamantanol as a Monomer for Functional Polymers

This compound is a versatile building block in polymer chemistry. Its adamantane (B196018) core provides rigidity and thermal stability to the resulting polymers, enhancing their mechanical strength.

Polymeric Compositions for High-Performance Resins

The incorporation of this compound into polymer backbones is a strategy to develop high-performance resins. These resins are sought after for applications demanding superior thermal and mechanical robustness. The bulky adamantyl group enhances the glass transition temperature (Tg) of polymers, making them suitable for high-temperature applications. For instance, poly(aryl ether ketone) (PAEK) copolymers containing adamantyl pendant groups have shown a significant increase in their Tg values as the content of the adamantyl groups increases. These materials also exhibit excellent thermal stability and solubility in common organic solvents. scispace.com

Polyamide-imides (PAIs) are another class of high-performance polymers that benefit from the inclusion of adamantane moieties. PAIs with pendent adamantyl groups exhibit high thermal stability, with 10% weight loss temperatures ranging from 467–491°C in a nitrogen atmosphere. researchgate.net These polymers, which are generally amorphous, are soluble in various organic solvents and can be cast into transparent, flexible, and tough films. researchgate.net The mechanical properties of these films are notable, with tensile strengths in the range of 67–110 MPa and a tensile modulus of 2.1–2.6 GPa. researchgate.net

The following table summarizes the thermal properties of some adamantane-containing polymers:

| Polymer Type | Adamantane Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (10% Weight Loss) | Reference |

| Poly(aryl ether ketone) Copolymers | 4-(1-adamantyl)-1,3-benzenediol | Increased with adamantyl content | High thermal stability | scispace.com |

| Polyamide-imides (PAIs) | Pendent adamantyl groups | 230–254°C | 467–491°C | researchgate.net |

| Poly(1-adamantyl methacrylate-ran-styrene) | 1-Adamantyl methacrylate (B99206) | 170°C (azeotropic copolymer) | ca. 340°C | researchgate.net |

Photoresist Resin Monomers in Photolithography

This compound is a crucial raw material for producing photoresist resin monomers, particularly for ArF (193 nm) and EUV (extreme ultraviolet) lithography. scienoc.comchemicalbook.com In photolithography, a photoresist is a light-sensitive material used to form a patterned coating on a surface. The demand for smaller and more powerful microchips necessitates the use of shorter wavelength light sources, which in turn requires the development of new photoresist materials with high transparency at these wavelengths and excellent etch resistance.

The adamantane structure provides a solution. Its derivatives, like 2-ethyl-2-adamantyl methacrylate (EAdMA), which is synthesized from this compound, are incorporated into photoresist formulations. chemicalbook.comfujitsu.comresearchgate.net The bulky, aliphatic adamantyl group enhances the dry-etch resistance of the resist, a critical property for transferring the patterned image to the underlying substrate. fujitsu.com Furthermore, the tertiary alcohol functionality of this compound allows for the creation of acid-cleavable ester groups in the polymer. fujitsu.com In a chemically amplified resist system, exposure to light generates an acid, which then catalyzes the cleavage of these ester groups, leading to a change in the polymer's solubility and the formation of the desired pattern.

Researchers have synthesized and evaluated various acrylic terpolymers containing adamantyl methacrylates, including EAdMA, for their performance in ArF, EUV, and electron beam (EB) lithography. researchgate.net These studies aim to understand the relationship between the chemical structures of the adamantane derivatives and the lithographic performance characteristics of the resists, such as sensitivity and resolution. researchgate.net

Incorporation of Adamantane Moieties in Polymer Architectures

The introduction of adamantane units, either in the main polymer chain or as pendant groups, has a profound impact on the physical and mechanical properties of the resulting polymer.

Enhancement of Glass Transition Temperature (Tg) and Thermal Stability

One of the most significant effects of incorporating adamantane into a polymer is the substantial increase in its glass transition temperature (Tg). elsevierpure.com The bulky and rigid nature of the adamantane cage restricts the mobility of the polymer chains, thus requiring more thermal energy for the material to transition from a glassy to a rubbery state. elsevierpure.com This effect is observed across various polymer families, including methacrylates, polystyrenes, polyamides, and polyimides. researchgate.netresearchgate.netelsevierpure.com

For example, copolymers of 1-adamantyl methacrylate and styrene (B11656) exhibit a continuous increase in Tg with an increasing ratio of the adamantyl monomer. researchgate.net Similarly, polyimides containing adamantane in their backbone have shown exceptionally high Tg values, ranging from 285°C to 440°C. rsc.org This remarkable thermal stability is a direct consequence of the rigid adamantane structure. researchgate.net

The table below illustrates the effect of adamantane incorporation on the glass transition temperature of different polymers:

| Base Polymer | Adamantane-Containing Monomer | Resulting Polymer Tg | Reference |

| Polystyrene | 4-(4-(N-adamantylimino)methyl)phenylstyrene | up to 268°C | rsc.org |

| Poly(methyl methacrylate) | N-methacryloyloxyethyl N'-adamantyl urea | 138°C | tandfonline.com |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane | 285-440°C | rsc.org |

| Polyamides | Pendent adamantyl groups | 193-199°C | researchgate.net |

Modulation of Mechanical Properties through Adamantyl Pendant Groups

The presence of adamantyl pendant groups also significantly influences the mechanical properties of polymers. The rigid adamantyl units can enhance the stiffness and strength of the material. For instance, polyamide-imide films containing pendent adamantyl groups have demonstrated good tensile strength and modulus. researchgate.net

However, the effect on mechanical properties can be complex and depends on the specific polymer architecture and the concentration of the adamantyl groups. While increased rigidity can lead to higher strength and modulus, it can sometimes result in reduced elongation at break, making the material more brittle. rsc.org For example, in a study of adamantane-containing polyimides, those derived from diamines with bulky methyl groups in addition to the adamantane showed inferior tensile properties compared to those without the extra methyl groups, which was attributed to reduced intermolecular interactions. rsc.org

Defect Engineering in Polymeric Backbones for Tailored Material Properties

The concept of "defect engineering" in polymers involves the precise and controlled placement of structural "defects," such as adamantane units, within the polymer backbone to tailor the material's properties. acs.orgmpg.de By controlling the spacing and arrangement of these bulky groups, it is possible to fine-tune properties like crystallinity, thermal stability, and mechanical behavior. researchgate.netacs.org